molecular formula C11H16ClNO2 B126157 Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride CAS No. 60425-49-2

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride

Cat. No. B126157
CAS RN: 60425-49-2
M. Wt: 229.7 g/mol
InChI Key: PZKOPSSMUBBHMM-PPHPATTJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” is a chemical compound. Its structure suggests that it is an amino acid derivative, specifically a derivative of phenylalanine, which is one of the 20 standard amino acids used in living organisms to build proteins .


Molecular Structure Analysis

The molecular structure of “Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” can be inferred from its name. It likely contains a phenyl group (a ring of 6 carbon atoms, also known as a benzene ring), a butanoate group (a 4-carbon chain with a carboxylate group at one end), and an amino group (NH2). The “2S” in the name indicates that the compound is a stereoisomer, meaning it has a specific three-dimensional arrangement of atoms .

Scientific Research Applications

Applications in Cancer Therapy

Research on compounds such as FTY720, or 2-Amino-2-[2-(4-octylphenyl)]-1,3-propanediol hydrochloride, has shown promise in cancer therapy. FTY720 is an immunosuppressant approved by the FDA for treating multiple sclerosis and has displayed preclinical antitumor efficacy in several cancer models. Its cytotoxic effect, interestingly, does not require phosphorylation, indicating the involvement of S1PR-independent mechanisms, which diverge significantly from its immunosuppressive properties (Zhang et al., 2013).

Synthetic Applications

Methyl-2-formyl benzoate is highlighted as a bioactive precursor in organic synthesis due to its varied pharmacological activities, including antifungal, antihypertensive, anticancer, antiulcer, antipsychotic, and antiviral properties. As a versatile substrate, it serves as a raw material for preparing medical products, underscoring the significance of methyl derivatives in drug development (Farooq & Ngaini, 2019).

Neuroprotective Strategies in Stroke

The search for neuroprotective strategies in cerebrovascular stroke has led to the exploration of various compounds to minimize secondary cerebral injury. Despite limited success, research continues to explore a range of treatments, including NMDA receptor antagonists, antioxidants, and hypothermia, aiming to mitigate the complex signaling cascade following stroke. This research domain illustrates the critical need for compounds that can offer neuroprotection or enhance neuroregenerative processes (Karsy et al., 2017).

Future Directions

The future directions for research on “Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride” would likely depend on its potential applications. If it has biological activity, it could be investigated for use in medicine or biotechnology . If it has unique chemical properties, it could be studied for use in chemical synthesis or materials science.

properties

IUPAC Name

methyl (2S)-2-amino-4-phenylbutanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c1-14-11(13)10(12)8-7-9-5-3-2-4-6-9;/h2-6,10H,7-8,12H2,1H3;1H/t10-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZKOPSSMUBBHMM-PPHPATTJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](CCC1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00739868
Record name Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl (2S)-2-amino-4-phenylbutanoate hydrochloride

CAS RN

60425-49-2
Record name Methyl (2S)-2-amino-4-phenylbutanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00739868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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